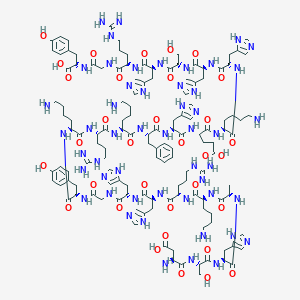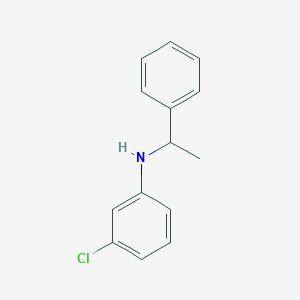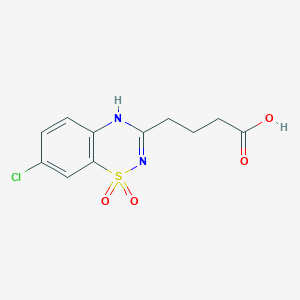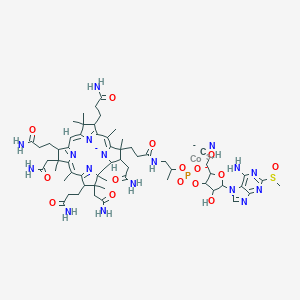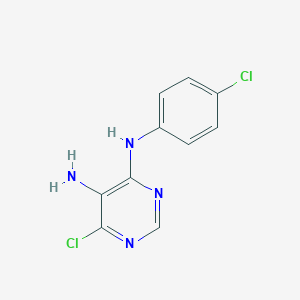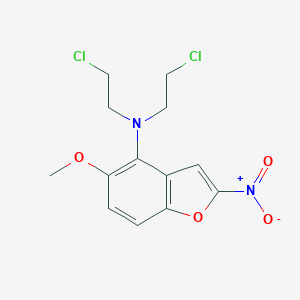
4-Benzofuranamine, N,N-bis(2-chloroethyl)-5-methoxy-2-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzofuranamine, N,N-bis(2-chloroethyl)-5-methoxy-2-nitro- is a chemical compound that belongs to the class of nitro compounds. This compound has been studied for its potential use in various scientific research applications, including as an anticancer agent.
Wirkmechanismus
The mechanism of action of 4-Benzofuranamine, N,N-bis(2-chloroethyl)-5-methoxy-2-nitro- involves the formation of DNA adducts. The compound reacts with the DNA in cancer cells, leading to DNA damage and inhibition of cell division. This ultimately leads to cell death.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-Benzofuranamine, N,N-bis(2-chloroethyl)-5-methoxy-2-nitro- include DNA damage, inhibition of cell division, and cell death. It has been shown to have cytotoxic effects on cancer cells, while having minimal effects on normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Benzofuranamine, N,N-bis(2-chloroethyl)-5-methoxy-2-nitro- in lab experiments is its cytotoxic effects on cancer cells. This makes it a potential candidate for cancer treatment. However, one limitation is its potential toxicity to normal cells. Further studies are needed to determine the optimal dosage and administration route for this compound.
Zukünftige Richtungen
There are several future directions for the study of 4-Benzofuranamine, N,N-bis(2-chloroethyl)-5-methoxy-2-nitro-. One direction is to study its potential use in combination with other anticancer agents. Another direction is to study its mechanism of action in more detail, including its interactions with DNA and other cellular components. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
Synthesemethoden
The synthesis of 4-Benzofuranamine, N,N-bis(2-chloroethyl)-5-methoxy-2-nitro- involves the reaction of 5-methoxy-2-nitroaniline with 2-chloroethylamine hydrochloride in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol. The product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
4-Benzofuranamine, N,N-bis(2-chloroethyl)-5-methoxy-2-nitro- has been studied for its potential use in cancer treatment. It has been shown to have cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It works by inducing DNA damage and inhibiting cell division.
Eigenschaften
CAS-Nummer |
109143-19-3 |
|---|---|
Produktname |
4-Benzofuranamine, N,N-bis(2-chloroethyl)-5-methoxy-2-nitro- |
Molekularformel |
C13H14Cl2N2O4 |
Molekulargewicht |
333.16 g/mol |
IUPAC-Name |
N,N-bis(2-chloroethyl)-5-methoxy-2-nitro-1-benzofuran-4-amine |
InChI |
InChI=1S/C13H14Cl2N2O4/c1-20-11-3-2-10-9(8-12(21-10)17(18)19)13(11)16(6-4-14)7-5-15/h2-3,8H,4-7H2,1H3 |
InChI-Schlüssel |
MUWGXBTVSPTRNZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)OC(=C2)[N+](=O)[O-])N(CCCl)CCCl |
Kanonische SMILES |
COC1=C(C2=C(C=C1)OC(=C2)[N+](=O)[O-])N(CCCl)CCCl |
Andere CAS-Nummern |
109143-19-3 |
Synonyme |
4-(BIS(2-CHLOROETHYL)AMINO)-5-METHOXY-2-NITROBENZOFURAN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




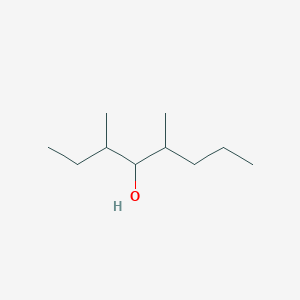
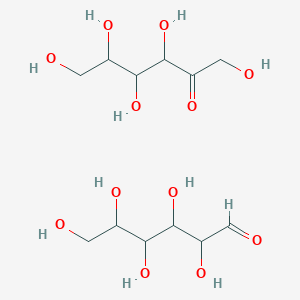
![[[5-(1,2-Dihydroxyethyl)-1-phenylpyrazol-3-yl]methylene]phenylhydrazide diacetate acetic acid](/img/structure/B33512.png)
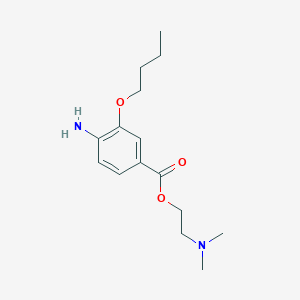
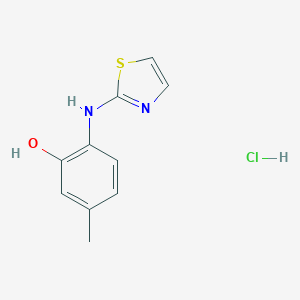
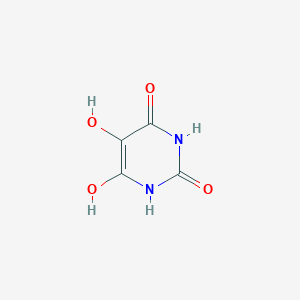
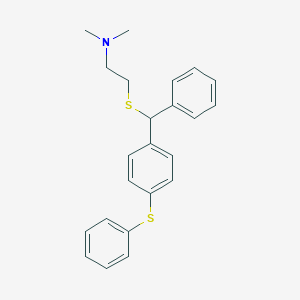
![[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester](/img/structure/B33524.png)
